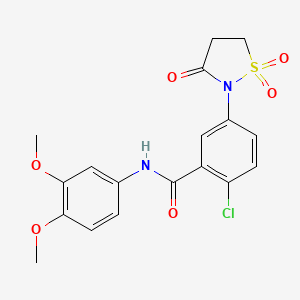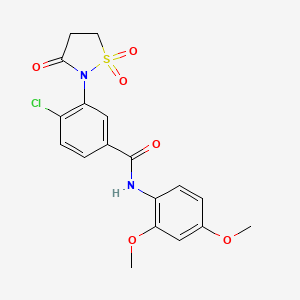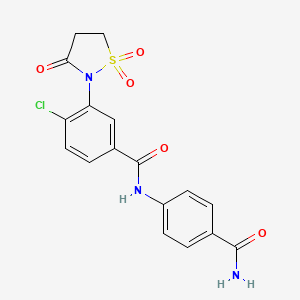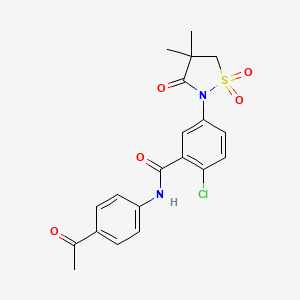![molecular formula C18H21ClN2OS B6525501 2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride CAS No. 1177598-60-5](/img/structure/B6525501.png)
2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole” is a chemical compound with the molecular formula C17H18N2OS . It has a molecular weight of 298.4 . The compound is also known by registry numbers ZINC000002054761, ZINC000063182360 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodiazole ring attached to a sulfanyl group, which is further connected to an ethylphenoxy group . The InChI key for this compound is RFAZWAQITNKZLS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.4 . Its solubility in DMSO is unknown . More research may be needed to provide a detailed analysis of its physical and chemical properties.Applications De Recherche Scientifique
2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride has been studied for its potential use in various scientific fields. It has been studied for its potential use in the treatment of various diseases and conditions, such as cancer, inflammation, and neurological disorders. This compound has also been studied for its potential use as a drug delivery system.
Mécanisme D'action
The exact mechanism of action of 2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride is not yet known. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has also been found to inhibit the activity of certain transcription factors, such as NF-κB and AP-1.
Biochemical and Physiological Effects
This compound has been found to possess a variety of pharmacological activities. It has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant activities. This compound has also been found to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, and transcription factors, such as NF-κB and AP-1.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride in laboratory experiments include its low cost, availability, and ease of synthesis. The major limitation of this compound is its lack of specificity, as it has been found to inhibit a variety of enzymes and transcription factors.
Orientations Futures
The potential future directions for 2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride research include further investigation into the exact mechanism of action of this compound, the development of more specific and selective inhibitors of enzymes and transcription factors, and the exploration of potential therapeutic applications of this compound, such as in the treatment of cancer and inflammation. In addition, further research into the potential use of this compound as a drug delivery system is warranted. Finally, further research into the safety and toxicity of this compound is needed.
Méthodes De Synthèse
2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride can be synthesized by a variety of methods. The most common method of synthesis is by the reaction of 4-ethylphenoxyethanol with thiophosgene in the presence of a base. The reaction is carried out in an inert atmosphere and yields this compound as the major product. Other methods of synthesis include the reaction of 4-ethylphenoxyethanol with sulfur dichloride and the synthesis of this compound from 4-ethylphenoxyethanol and thiophosgene in the presence of a base.
Propriétés
IUPAC Name |
2-[2-(4-ethylphenoxy)ethylsulfanyl]-1-methylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS.ClH/c1-3-14-8-10-15(11-9-14)21-12-13-22-18-19-16-6-4-5-7-17(16)20(18)2;/h4-11H,3,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUZRHLHJZQLKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4-tert-butylphenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one hydrochloride](/img/structure/B6525422.png)
![7-hydroxy-3-(2-methoxyphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one hydrochloride](/img/structure/B6525424.png)
![methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B6525428.png)
![6-chloro-5,7-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one hydrochloride](/img/structure/B6525434.png)
![3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one hydrochloride](/img/structure/B6525435.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6525454.png)
![2-[2-chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B6525458.png)




![methyl 2-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]benzoate](/img/structure/B6525493.png)

![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525506.png)